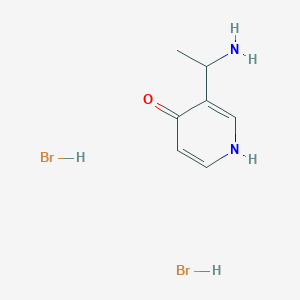

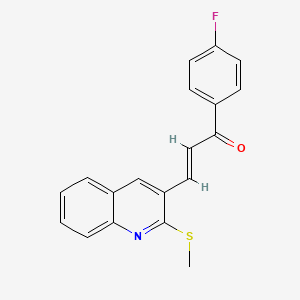

![molecular formula C10H15BrO B2529721 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 3751-96-0](/img/structure/B2529721.png)

7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one involves multiple steps and various starting materials. For instance, a non-chiral analogue of 2-aminoadipic acid was synthesized from dimethyl-meso-2,5-dibromohexanedioate through a six-step process, which included a key step of double alkylation . Another synthesis pathway involved the reaction of 1-bromo-2-chloromethyl-7-methyltricyclo[4.1.0.0^2,7]heptane with methyllithium, leading to different products based on the reagent used, suggesting the formation of a complex intermediate . Additionally, a bicyclic sulfonamide derivative was synthesized through a reaction involving benzenesulfonamide and camphene, with a proposed mechanism that includes the Wagner–Meerwein rearrangement .

Molecular Structure Analysis

X-ray analysis has been utilized to determine the molecular structure of related compounds. For example, the structure of 6-(bromomethyl)-1,2,4-trichloro-3-ethoxy-3,7,7-trimethoxybicyclo[2.2.1]heptane was elucidated, revealing the positioning of substituents and providing evidence for an endo-tram addition mechanism . The molecular geometry and electronic structure of 6,7-dimethyl-3-oxabicyclo[3.2.0]hepta-1,4,6-triene were analyzed using MNDO calculations and photoelectron spectroscopy, indicating olefinic or antiaromatic character .

Chemical Reactions Analysis

The reactivity of these compounds under various conditions has been studied. For instance, the electrophilic addition of bromine to dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate resulted in high yields of dibromide, and further bromination at high temperatures led to multiple products, including nonrearranged skeletons . The reactivity of the double bond in the cyclobutene subunit of 6,7-dimethyl-3-oxabicyclo[3.2.0]hepta-1,4,6-triene was highlighted, with expectations for electrophilic and nucleophilic reactions at this site .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The X-ray analysis of 6-(bromomethyl)-1,2,4-trichloro-3-ethoxy-3,7,7-trimethoxybicyclo[2.2.1]heptane provided insights into the conformation of the norbornane skeleton and the geometry of acetal groups, which are affected by the anomeric effect . The electronic structure analysis of 6,7-dimethyl-3-oxabicyclo[3.2.0]hepta-1,4,6-triene revealed a high degree of nucleophilic character, which is significant for understanding its reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Synthetic Versatility : The compound 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one demonstrates its versatility in synthetic organic chemistry, serving as a key precursor in various synthetic pathways. For instance, it is a precursor for synthesizing 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid, showcasing its utility in creating complex molecular structures from relatively simpler bicyclic systems (Kubyshkin, Mikhailiuk & Komarov, 2007).

Functional Monomer Development : This compound is instrumental in the synthesis of new monomers like 2-Acrylamido-7,7-dimethyl-1-sulfomethylbicyclo[2.2.1]heptane, which are essential in developing new polymeric materials with potential applications in various industries (Cha, 2014).

Molecular Structural Studies : The compound's derivatives are also used in studying molecular structures and conformational dynamics. For instance, the study of the compound (1R,4R)-1-(Hydroxydiphenylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one provided insights into intramolecular hydrogen bonding patterns and helped understand the spatial arrangement of such complex molecules (Gao, Tang & Zhao, 2006).

Application in Complex Syntheses and Molecular Transformations

Precursor in Acenes Synthesis : The compound is a vital precursor in synthesizing long acenes, important structures in organic electronics and photonics. A study described the medium-scale preparation of a tetraene derivative from a compound structurally similar to 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one, underscoring its importance in the synthesis of electronically significant molecules (Levet et al., 2020).

Creation of Bioactive Molecules : Derivatives of this compound are used as key intermediates in the synthesis of novel bioactive molecules. For instance, synthesizing 7-substituted 2-azabicyclo[2.2.1]heptanes from its analogues demonstrates the compound's potential in medicinal chemistry for creating new therapeutic agents (Malpass & White, 2004).

Stereochemistry and Molecular Transformation Studies : Studies on methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, similar in structure to 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one, provide valuable insights into the stereochemistry and stability of such molecules, which are crucial in understanding reaction mechanisms and designing drugs (Yuasa, Tsuruta & Yuasa, 2000).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXACTPHKLKJNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1(C)CBr)CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

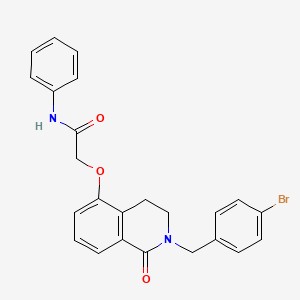

![(2-Methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2529639.png)

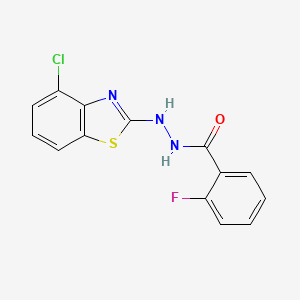

![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)

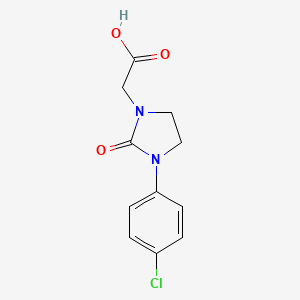

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)

![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)

![N-(2-methoxyethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2529647.png)

![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2529652.png)

![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2529655.png)

![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)